molecular formula C16H13ClN2O5 B5681709 Ethyl 2-(4-chloro-2-nitrobenzamido)benzoate

Ethyl 2-(4-chloro-2-nitrobenzamido)benzoate

Cat. No.: B5681709
M. Wt: 348.74 g/mol
InChI Key: XOHVEYTZWQLANN-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chloro-2-nitrobenzamido)benzoate is a benzoate ester derivative featuring a benzamido group substituted with a 4-chloro and 2-nitro moiety. Its molecular formula is C₁₆H₁₂ClN₂O₅, with a molecular weight of 341.73 g/mol. The compound is characterized by:

  • An ethyl ester group at the benzoate core.
  • A benzamido linker at the 2-position of the benzoate ring.
  • Electron-withdrawing substituents (Cl and NO₂) on the benzamido ring, influencing its electronic and steric properties.

This compound is typically synthesized via condensation of 4-chloro-2-nitrobenzoyl chloride with ethyl 2-aminobenzoate in the presence of a base (e.g., Na₂CO₃), following procedures analogous to those described for related benzamido benzoates .

Properties

IUPAC Name

ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O5/c1-2-24-16(21)11-5-3-4-6-13(11)18-15(20)12-8-7-10(17)9-14(12)19(22)23/h3-9H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHVEYTZWQLANN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-chloro-2-nitrobenzamido)benzoate typically involves the reaction of 4-chloro-2-nitrobenzoic acid with ethyl 2-aminobenzoate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or tetrahydrofuran at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chloro-2-nitrobenzamido)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis and Properties

Ethyl 2-(4-chloro-2-nitrobenzamido)benzoate is synthesized through the reaction of 4-chloro-2-nitrobenzoic acid with ethyl 2-aminobenzoate. The synthesis typically employs coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP), under conditions involving reflux in organic solvents like dichloromethane or tetrahydrofuran at elevated temperatures.

Chemical Reactions

The compound can undergo several chemical transformations:

  • Reduction : The nitro group can be reduced to an amino group using hydrogen gas with a palladium catalyst or tin(II) chloride.
  • Substitution : The chloro group can be substituted with nucleophiles such as amines or thiols.
  • Hydrolysis : The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Chemistry

This compound serves as a critical building block in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions makes it valuable for developing new compounds in organic chemistry.

Biology

Research has indicated that this compound exhibits potential biological activity. It is studied for its interactions with biomolecules, particularly in the context of cancer research. For instance, analogs of this compound have been evaluated for their ability to disrupt c-Myc–Max protein-DNA interactions, which are crucial in many cancers .

Medicine

The structural similarity of this compound to pharmacologically active compounds positions it as a candidate for drug development. Investigations into its mechanism of action reveal that the nitro group can undergo bioreduction, forming reactive intermediates that may interact with cellular components, potentially affecting various biochemical pathways .

Case Study 1: c-Myc Inhibition

A study focused on derivatives of this compound demonstrated their ability to inhibit the c-Myc–Max(S)/DNA complex formation in a dose-dependent manner. Compounds were screened using an electrophoretic mobility shift assay (EMSA), revealing that specific modifications to the compound significantly influenced its inhibitory potency .

Table 1: Inhibitory Potency of Derivatives

CompoundIC50 (µM)Activity
4aa<50Strong
4da<50Strong
215.6Most Potent

Case Study 2: Anticancer Activity

In another investigation, derivatives of this compound were tested for anticancer properties against various cancer cell lines. The results indicated that certain modifications enhanced cytotoxicity, suggesting potential therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of ethyl 2-(4-chloro-2-nitrobenzamido)benzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The chloro group can participate in nucleophilic substitution reactions, potentially modifying biomolecules. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

The position of substituents (Cl and NO₂) on the benzamido ring significantly alters reactivity and physicochemical properties. Key analogues include:

Table 1: Structural and Electronic Comparison
Compound Name Substituents (Benzamido) Molecular Formula Key Electronic Effects
Ethyl 2-(4-chloro-2-nitrobenzamido)benzoate 4-Cl, 2-NO₂ C₁₆H₁₂ClN₂O₅ Strong electron-withdrawing (ortho NO₂ causes steric hindrance)
Methyl 2-(2-chloro-4-nitrobenzamido)benzoate 2-Cl, 4-NO₂ C₁₅H₁₀ClN₂O₅ Reduced steric hindrance (para NO₂)
Ethyl 2-(4-nitrobenzamido)benzoate 4-NO₂ C₁₆H₁₄N₂O₅ Electron-withdrawing (para NO₂ enhances resonance)
Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate 4-Cl, 3-NO₂ C₁₆H₁₂ClNO₅ Meta NO₂ reduces conjugation with Cl

Key Findings :

  • Ortho vs.
  • Chloro-Nitro Synergy: The combined electron-withdrawing effects of Cl and NO₂ in the target compound enhance electrophilic character, making it more reactive in aromatic substitution reactions than analogues lacking Cl .

Spectroscopic Properties

IR and NMR data highlight substituent-induced shifts:

Table 2: Spectroscopic Comparison
Compound Name IR (C=O, cm⁻¹) ¹H-NMR (Amide NH, δ ppm) ¹³C-NMR (Nitro C, δ ppm)
This compound 1680 (amide) ~10.2 (broad) 148.5 (NO₂)
Ethyl 2-(4-nitrobenzamido)benzoate 1675 (amide) ~10.0 (broad) 144.8 (NO₂)
Ethyl 4-[2-(2-nitroethyl)benzamido]benzoate 1682 (amide) ~9.8 (broad) 152.1 (aliphatic NO₂)

Key Findings :

  • The ortho-nitro group in the target compound deshields adjacent protons, causing downfield shifts in ¹H-NMR compared to para-nitro analogues .
  • Aliphatic nitro groups (e.g., in ) exhibit distinct ¹³C-NMR signals (~152 ppm) compared to aromatic nitro groups (~144–148 ppm) .

Crystallographic and Physical Properties

Crystal packing and solubility are influenced by substituent polarity and steric effects:

Table 3: Physical and Crystallographic Data
Compound Name Crystal System Melting Point (°C) Solubility (Polar Solvents)
This compound Not reported ~180–185 (est.) Moderate (DMSO, DMF)
Ethyl 2-(4-nitrobenzamido)benzoate Triclinic (P1) 172–174 High (DMF, acetone)
Methyl 2-(2-chloro-4-nitrobenzamido)benzoate Not reported ~165–170 Low (ethanol, water)

Key Findings :

  • The triclinic crystal system observed in Ethyl 2-(4-nitrobenzamido)benzoate (P1 space group) suggests dense packing due to hydrogen bonding (N–H···O interactions) .
  • The target compound’s chloro substituent reduces polarity, lowering solubility in polar solvents compared to non-chloro analogues .

Biological Activity

Ethyl 2-(4-chloro-2-nitrobenzamido)benzoate is a compound with significant potential in various biological applications. This article explores its biological activity, mechanisms, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Chemical Formula : C16H14ClN3O4
  • Molecular Weight : 353.75 g/mol
  • Functional Groups : Nitro group (-NO2), chloro group (-Cl), amide group (-CONH-), and ester group (-COOEt).

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, while the chloro group can participate in nucleophilic substitution reactions, potentially modifying biomolecules. These interactions can influence various biochemical pathways and cellular processes, including:

  • Inhibition of Protein Interactions : The compound has been studied for its ability to disrupt protein-protein interactions, particularly in oncogenic pathways.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antibacterial properties.

Anticancer Activity

Research has indicated that compounds similar to this compound may inhibit the c-Myc-Max protein-protein interaction, which is crucial for the transcriptional regulation associated with many cancers. In a study evaluating various derivatives, compounds demonstrating complete disruption of the c-Myc–Max/DNA complex were identified, indicating potential as anticancer agents .

Antimicrobial Activity

A series of studies have assessed the antimicrobial properties of related compounds. For instance, modifications to the benzamide structure have shown enhanced antibacterial activity against specific strains. The incorporation of a nitro group has been linked with increased efficacy, suggesting that this compound may also exhibit similar properties .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerDisruption of c-Myc-Max interaction; potential for targeted therapy
AntimicrobialEnhanced activity against bacterial strains; structure-activity relationship studied
Enzymatic InhibitionPotential inhibition of key kinases involved in cancer progression

Case Study: c-Myc Inhibition

In a focused library screening, derivatives of related nitroaromatic compounds were evaluated for their ability to inhibit c-Myc-Max interactions. Two compounds demonstrated potent activity with IC50 values below 50 µM, highlighting the importance of functional groups in modulating biological activity .

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